Product packaging for 3,4-Bis(Hydroxymethyl)thiophene(Cat. No.:CAS No. 18354-73-9)

3,4-Bis(Hydroxymethyl)thiophene

Cat. No.: B2561212
CAS No.: 18354-73-9
M. Wt: 144.19
InChI Key: KBVBDQQMMKMNSU-UHFFFAOYSA-N
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Description

3,4-Bis(Hydroxymethyl)thiophene is a functionalized thiophene derivative that serves as a versatile building block in organic synthesis and materials science research. Its primary research value lies in its use as a precursor for the synthesis of complex 3,4-dialkoxythiophenes, a family of heteroaromatic molecules of great utility in the preparation of π-conjugated materials . These materials are fundamental components in the fabrication of advanced organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs) . The hydroxymethyl functional groups provide reactive handles for further chemical modification, allowing researchers to incorporate the thiophene moiety into larger molecular architectures, such as polymers and dendrimers . Thiophene-based structures, from monomers to oligomers like terthiophenes, are recognized for their outstanding electronic properties, biocompatibility, and ease of functionalization, making them appealing for applications in sensing and bioelectronics . As a key synthetic intermediate, this compound enables the exploration of structure-property relationships in conjugated materials, facilitating the development of novel compounds with tailored electronic and optical characteristics. This product is intended for research purposes by qualified laboratory personnel. It is not approved for use in humans, animals, or for any other diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2S B2561212 3,4-Bis(Hydroxymethyl)thiophene CAS No. 18354-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)thiophen-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVBDQQMMKMNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 3,4 Bis Hydroxymethyl Thiophene and Its Structural Analogues

Established Synthetic Pathways for the Core Structure

Traditional synthetic routes often involve multi-step processes that begin with either a pre-functionalized thiophene (B33073) or the construction of the ring from acyclic precursors. These pathways are foundational for accessing the 3,4-disubstituted thiophene scaffold.

A primary and direct method to synthesize 3,4-Bis(Hydroxymethyl)thiophene involves the reduction of a thiophene ring bearing carboxylic acid or ester functionalities at the 3- and 4-positions. Thiophene-3,4-dicarboxylic acid or its corresponding diesters, such as dimethyl thiophene-3,4-dicarboxylate, serve as common starting materials.

Powerful reducing agents are required for the conversion of these carbonyl compounds to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is frequently employed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) to achieve this transformation. The reaction proceeds via the complete reduction of both carboxyl groups to primary alcohols.

Table 1: Example of Reductive Transformation

Starting Material Reducing Agent Solvent Product

This reductive approach is highly effective for the direct installation of the hydroxymethyl groups onto the pre-formed thiophene core, providing a straightforward route to the target molecule.

The synthesis of unsymmetrically 3,4-disubstituted thiophenes and other structural analogues often benefits from either convergent or divergent strategies. nih.gov

Convergent Synthesis: This approach involves the synthesis of separate fragments of the target molecule, which are then combined in the final steps. For thiophenes, this could involve a cycloaddition-cycloreversion reaction between a disubstituted acetylene and a thiazole derivative to form the 3,4-disubstituted thiophene ring. rsc.org This method allows for significant structural variation by modifying the acetylene component.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is selectively functionalized to create a library of related compounds. rsc.orgnih.gov For instance, 3,4-bis(trimethylsilyl)thiophene can serve as a versatile precursor. nih.gov Through stepwise, regiospecific ipso-substitution, one trimethylsilyl (B98337) group can be replaced, followed by a different reaction on the second silyl group. This allows for the controlled introduction of two different substituents at the 3- and 4-positions from a single starting material. nih.gov

Advanced Catalytic Syntheses of Functionalized Thiophene Derivatives

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions have become indispensable tools for the functionalization of thiophene rings.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the thiophene nucleus. The Suzuki-Miyaura and Kumada couplings are prominent examples.

The Suzuki-Miyaura coupling typically involves the reaction of a halo-thiophene (e.g., 3,4-dibromothiophene) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov Different palladium catalysts, including Pd(OAc)₂, Pd(PPh₃)₄, and systems with specialized phosphine ligands like SPhos, have been successfully employed. nih.govresearchgate.net

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile, which reacts with a halo-thiophene catalyzed by a nickel or palladium complex. This method is particularly useful for synthesizing 3,4-dialkylthiophenes from 3,4-dibromothiophene. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Thiophene Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura 3-Bromothiophene derivatives Cyclopropylboronic acid Pd(OAc)₂ / SPhos Cyclopropylthiophenes semanticscholar.org
Suzuki-Miyaura 2,3-Dibromothiophene Phenylboronic acid Pd(PPh₃)₄ 2-Phenyl-3-bromothiophene researchgate.net

These cross-coupling strategies provide reliable access to a diverse range of 3,4-disubstituted thiophenes, which can be precursors to structural analogues of this compound.

Controlling the position of substitution on the thiophene ring is a significant synthetic challenge, as the α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4). rsc.org Achieving regioselective functionalization at the 3- and 4-positions often requires specialized strategies.

One approach is the use of directing groups, which can steer a catalyst to a specific C-H bond. By temporarily installing a directing group at a position adjacent to the target C-H bond, metal-catalyzed functionalization can be guided to the desired location. acs.org Another advanced strategy involves a palladium-catalyzed 1,4-migration. rsc.org In this process, oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by a 1,4-palladium shift, can activate a C-H bond at the β-position (C3) of the thiophene ring for subsequent coupling reactions. rsc.org This allows for functionalization at a typically less reactive site. rsc.org

Furthermore, the inherent reactivity differences in di-halogenated thiophenes can be exploited. For example, in 2,3-dibromothiophene, the C2 position is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at this position while leaving the C3 bromine available for subsequent transformations. researchgate.net

Synthesis of Precursors and Key Intermediates

The synthesis of this compound and its analogues is highly dependent on the availability of key precursors and intermediates.

3,4-Dibromothiophene : This is a cornerstone starting material for many synthetic routes. It can be synthesized from thiophene through a process that involves initial bromination to tetrabromothiophene, followed by selective debromination. google.com Another route involves the treatment of 2-bromothiophene with sodamide in liquid ammonia, which promotes rearrangement to 3-bromothiophene, a precursor for further bromination. researchgate.net

Thiophene-3,4-dicarboxylic acid : This precursor for reductive transformations can be prepared via various methods, including the oxidation of 3,4-dimethylthiophene or through cycloaddition pathways.

3,4-Bis(trimethylsilyl)thiophene : Synthesized via methods such as the modification of 3,4-dibromothiophene or through an intermolecular thiazole-alkyne Diels-Alder reaction, this compound is a versatile intermediate for divergent synthesis. nih.gov

Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate : This compound serves as a precursor for the in-situ generation of 3,4-didehydrothiophene, a highly reactive intermediate that can be trapped to form various 3,4-disubstituted thiophenes. tcichemicals.com

The development of robust synthetic routes to these key intermediates is crucial for the successful and efficient construction of the target molecules.

Preparation from Bis(2-chloropropenyl) Sulfide

An efficient approach for the synthesis of 3,4-disubstituted thiophene derivatives, including those with hydroxymethyl functionalities, has been developed utilizing bis(2-chloropropenyl) sulfide as a starting material. This method allows for the construction of the thiophene ring with substituents at the 3 and 4 positions through a series of consecutive transformations. These reactions are often carried out without the isolation of intermediate compounds, providing a streamlined synthetic route. One notable outcome of this methodology is the preparation of 4-(hydroxymethyl)thiophene-3-carbaldehyde, a structural analogue of this compound.

Generation of Hydroxymethyl-Substituted Thiophene Building Blocks

The introduction of hydroxymethyl groups onto a thiophene ring is a critical step in the synthesis of various functionalized thiophene building blocks. One common strategy involves the reduction of corresponding carboxylic acid or ester functionalities. For instance, thiophene-3,4-dicarboxylic acid can be reduced to afford this compound.

Another approach involves the functionalization of pre-existing thiophene cores. For example, 3,4-dibromothiophene can serve as a versatile precursor. Through halogen-metal exchange followed by reaction with an appropriate electrophile, such as formaldehyde, hydroxymethyl groups can be introduced at the 3 and 4 positions.

Furthermore, the synthesis of 3,4-dibromo-2,5-bis(hydroxymethyl)thiophene has been reported, showcasing a method to obtain hydroxymethylated thiophenes that are also substituted at other positions of the ring. This highlights the potential for creating a diverse range of functionalized building blocks for various applications.

Derivatization and Chemical Modification of Hydroxymethyl Groups

The two primary alcohol functionalities of this compound offer a versatile platform for further chemical modification. These hydroxyl groups can be readily transformed into a variety of other functional groups, enabling the synthesis of a wide array of derivatives with tailored properties.

Selective Esterification and Etherification Reactions

The selective modification of one or both hydroxymethyl groups in this compound through esterification and etherification reactions is a key strategy for creating derivatives with specific electronic and physical properties.

Esterification: Selective mono- or di-esterification can be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions. Common reagents for esterification include acid chlorides and acid anhydrides in the presence of a base. The reactivity of the two hydroxyl groups is generally similar, making selective mono-esterification challenging without the use of protecting group strategies or enzymatic methods.

Etherification: Similarly, ether derivatives can be prepared through reactions such as the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a strong base to form alkoxides, which then react with alkyl halides. Selective mono-etherification can be pursued by employing a substoichiometric amount of the alkylating agent or by utilizing protecting groups to differentiate the two hydroxyl functions.

Below is a table summarizing representative esterification and etherification reactions:

Reaction TypeReagentProduct TypePotential for Selectivity
EsterificationAcid Chloride/AnhydrideMono- or Di-esterChallenging without protecting groups
EtherificationAlkyl Halide (with base)Mono- or Di-etherPossible with controlled stoichiometry

Transformations to Aldehyde and Other Functional Groups

The primary alcohol functionalities of this compound can be oxidized to aldehydes, which are valuable synthetic intermediates. Furthermore, these hydroxyl groups can be converted into a range of other functional moieties.

Oxidation to Aldehydes: Selective oxidation of one or both hydroxymethyl groups to the corresponding aldehydes can be accomplished using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are commonly employed for this transformation. The resulting thiophene-3,4-dicarbaldehyde is a versatile building block for the synthesis of more complex molecules. The synthesis of 4-(hydroxymethyl)thiophene-3-carbaldehyde demonstrates the feasibility of selectively oxidizing one of the two hydroxymethyl groups.

Conversion to Other Functional Groups: Beyond oxidation, the hydroxymethyl groups can be converted into various other functionalities. For instance, they can be transformed into halomethyl groups (e.g., chloromethyl or bromomethyl) by treatment with appropriate halogenating agents. These haloalkylated thiophenes can then undergo nucleophilic substitution reactions to introduce a wide range of other substituents. Additionally, the hydroxyl groups can be converted to amines through processes like the Mitsunobu reaction followed by reduction or direct reductive amination of the corresponding aldehyde.

The following table outlines some key transformations of the hydroxymethyl groups:

TransformationReagent(s)Resulting Functional Group
OxidationPCC, MnO2Aldehyde
HalogenationSOCl2, PBr3Halomethyl (e.g., -CH2Cl, -CH2Br)
Amination (via aldehyde)NH3, reducing agentAminomethyl (-CH2NH2)

Mechanistic and Reactivity Investigations of 3,4 Bis Hydroxymethyl Thiophene

Reaction Chemistry of the Hydroxymethyl Functionalities.

The two hydroxymethyl groups attached to the thiophene (B33073) ring at the 3 and 4 positions are the primary sites of reactivity in 3,4-Bis(hydroxymethyl)thiophene. These alcohol functionalities can undergo a range of transformations, including oxidation, reduction, and nucleophilic substitution, making this compound a versatile building block in organic synthesis.

Oxidation and Reduction Pathways.

The oxidation of this compound can lead to the formation of several products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance, can yield the corresponding dialdehyde, 3,4-diformylthiophene. More vigorous oxidation can lead to the formation of the dicarboxylic acid, thiophene-3,4-dicarboxylic acid.

Conversely, the hydroxymethyl groups are already in a reduced state. Further reduction is not a typical reaction pathway for these functionalities under standard conditions. However, the thiophene ring itself can be susceptible to reduction under specific catalytic hydrogenation conditions, although this is a less common transformation for this particular compound.

Table 1: Oxidation Reactions of this compound

Oxidizing AgentProduct
Mild Oxidants (e.g., PCC)3,4-Diformylthiophene
Strong Oxidants (e.g., KMnO4)Thiophene-3,4-dicarboxylic acid

Nucleophilic Substitution Reactions.

The hydroxyl groups of this compound can be readily converted to better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl groups into chloromethyl and bromomethyl groups, respectively. These halogenated derivatives are then susceptible to attack by a range of nucleophiles, including cyanides, azides, and amines, to yield disubstituted products.

Intramolecular Cyclization and Fused Ring System Formation.

The proximate positioning of the two functional groups in this compound makes it an ideal precursor for the synthesis of fused ring systems through intramolecular cyclization reactions. For instance, dehydration of this compound can lead to the formation of a furan (B31954) ring fused to the thiophene core, resulting in a thieno[3,4-c]furan system. Furthermore, reaction with appropriate dielectrophiles or dinucleophiles can lead to the formation of larger fused heterocyclic rings, which are of interest in materials science and medicinal chemistry.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring.

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, the presence of the two hydroxymethyl groups at the 3 and 4 positions can influence the regioselectivity of such reactions. The electron-donating nature of the alkyl substituents would typically activate the ring towards electrophilic attack at the 2 and 5 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic aromatic substitution on the thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the ring, which are not present in this compound. Therefore, this type of reaction is not a characteristic feature of its reactivity.

Studies on Conformational Dynamics and Stereochemical Control.

The conformational flexibility of this compound is primarily determined by the rotation around the C-C bonds connecting the hydroxymethyl groups to the thiophene ring. Computational studies can provide insights into the preferred conformations and the energy barriers to rotation. These conformational preferences can, in turn, influence the stereochemical outcome of reactions involving the hydroxymethyl groups, particularly in cases where chiral reagents or catalysts are used. For instance, enzymatic reactions or asymmetric catalysis could potentially lead to the selective functionalization of one of the two enantiotopic hydroxymethyl groups, affording chiral products. However, detailed experimental studies on the stereochemical control of reactions involving this specific compound are not widely reported.

Polymerization and Oligomerization Chemistry of 3,4 Bis Hydroxymethyl Thiophene Derivatives

Design Principles for Thiophene-Based Monomers and Oligomers

The design of thiophene-based monomers is a critical step that dictates the properties of the resulting polymers. Functionalization of the thiophene (B33073) ring not only enhances solubility and processability but also allows for the fine-tuning of the polymer's electronic and optical characteristics. nih.gov The introduction of substituents at the 3- and 4-positions of the thiophene ring is a common strategy to prevent the formation of irregular linkages during polymerization, which can disrupt the conjugation of the polymer backbone and diminish its conductivity. nih.govcmu.edu

The hydroxymethyl groups in 3,4-bis(hydroxymethyl)thiophene offer reactive sites for further modification, enabling the creation of a wide array of monomers with tailored functionalities. For instance, these groups can be esterified or etherified to introduce different side chains, which can influence the polymer's solubility, morphology, and intermolecular interactions. cmu.edu The design of oligomers, which are short-chain polymers, also follows these principles, with a focus on creating well-defined structures with specific electronic and optical properties.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. researchgate.net This method offers precise control over the polymerization process, allowing for the manipulation of film thickness, morphology, and properties. researchgate.net

Control of Polymer Film Formation and Morphology

The morphology of the polymer film is a crucial factor that influences its performance in various applications. During electrochemical polymerization, the morphology can be controlled by adjusting parameters such as the applied potential, current density, monomer concentration, and the choice of solvent and electrolyte. tandfonline.comscilit.net The formation of uniform and homogeneous polymer layers is desirable for many applications, and techniques such as cyclic voltammetry and potentiostatic or galvanostatic deposition are employed to achieve this. tandfonline.comnih.gov The addition of certain compounds, like boron trifluoride diethyl etherate, can also improve the mechanical and electrical properties of the resulting films by influencing the connectivity of the monomeric units. acs.org

The surface of the working electrode also plays a significant role in determining the morphology of the polymer film. Different electrode materials can lead to variations in the adhesion and growth of the polymer, affecting the final structure. tandfonline.com Furthermore, surface polymerization techniques, such as ion-assisted deposition, have been shown to mediate film morphology through the control of ion energy and the ratio of ions to neutral monomers. nih.gov

Influence of Monomer Structure on Polymerization Efficiency

The structure of the thiophene monomer has a profound impact on the efficiency of the electrochemical polymerization process. The presence, type, and position of substituents on the thiophene ring affect the monomer's oxidation potential, which is a key parameter in electropolymerization. dtic.milacs.org For instance, electron-donating groups can lower the oxidation potential, facilitating polymerization, while electron-withdrawing groups can have the opposite effect. dtic.mil

In the case of 3,4-disubstituted thiophenes, the substituents prevent α-β' coupling, leading to a more regular polymer structure. researchgate.net This regularity is crucial for achieving high conductivity and desirable electronic properties. The size and nature of the substituents also influence the solubility of the monomer and the resulting polymer, which in turn affects the polymerization efficiency and the quality of the polymer film. tandfonline.comscilit.net The use of fused-ring thiophene monomers has also been explored to enhance the electronic properties of polythiophene films, with studies showing that the aromaticity of the fused rings plays a key role in the conductivity of the polymer. acs.orgnih.gov

Chemical Polymerization Methods

Chemical polymerization offers an alternative route to synthesizing polythiophenes and is particularly useful for large-scale production. wikipedia.org These methods typically involve the use of an oxidizing agent to initiate the polymerization of the thiophene monomers.

Regioregularity Control in Polythiophene Synthesis

Regioregularity refers to the specific orientation of the monomer units within the polymer chain. In poly(3-substituted)thiophenes, the monomer units can be linked in a head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) fashion. cmu.edu A high degree of HT regioregularity is desirable as it leads to a more planar polymer backbone, which enhances π-orbital overlap and results in higher conductivity and improved optical properties. cmu.edu

Several synthetic methods have been developed to control the regioregularity of polythiophenes. The McCullough and Rieke methods, for example, are well-established techniques for synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs). cmu.edu The Grignard Metathesis (GRIM) method is another effective approach that can produce P3ATs with greater than 99% HT couplings. acs.org More recently, catalyst-transfer polymerization using palladium-based catalysts has been shown to allow for the synthesis of P3ATs with controlled molar mass and regioregularity. rsc.org

MethodDescriptionResulting Regioregularity
McCullough Method Involves the lithiation of 2-bromo-3-alkylthiophenes followed by transmetalation and polymerization with a nickel catalyst.98-100% HT
Rieke Method Utilizes highly reactive Rieke zinc for the selective oxidative addition to 2,5-dibromo-3-alkylthiophenes.High HT content
GRIM Method Employs a Grignard metathesis reaction of 2,5-dibromo-3-alkylthiophene monomers.>99% HT
Palladium-Catalyzed Chain-Growth Polymerization Allows for simultaneous control of molar mass and regioregularity.Predictable amounts of regio-irregularities can be introduced

Synthesis of Conjugated Polymers with Thiophene Units

The synthesis of conjugated polymers containing thiophene units is a broad and active area of research. These polymers are created by linking thiophene monomers with other aromatic or unsaturated units to create materials with a wide range of electronic and optical properties. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are powerful tools for the synthesis of these complex conjugated polymers. nih.gov

Direct (hetero)arylation polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly method for synthesizing polythiophenes, as it avoids the need for pre-functionalized monomers. researchgate.net This technique has been successfully used to synthesize various poly(3,4-disubstituted)thiophenes. The choice of catalyst and reaction conditions is crucial for achieving high molecular weight and well-defined polymer structures. nih.gov

Polymerization MethodCatalyst/ReagentMonomer TypeKey Features
Oxidative Coupling Ferric chloride (FeCl₃)3-AlkylthiophenesSimple, cost-effective, but can lead to irregular linkages. nih.gov
Suzuki Coupling Palladium catalystBoronic acid/ester and halide functionalized monomersVersatile for creating complex copolymers. nih.gov
Stille Coupling Palladium catalystOrganotin and halide functionalized monomersWell-controlled polymerization. acs.org
Kumada Coupling Nickel or Palladium catalystGrignard reagent and halide functionalized monomersEffective for synthesizing regioregular polymers. nih.gov
Direct (Hetero)arylation Polymerization (DHAP) Palladium catalystC-H and halide functionalized monomersAtom-economical and environmentally friendly. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3,4 Bis Hydroxymethyl Thiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of 3,4-Bis(hydroxymethyl)thiophene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the differentiation of the thiophene (B33073) ring protons and the methylene (B1212753) protons of the hydroxymethyl groups. For the parent compound, thiophene, the protons on the ring typically appear in the range of δ 7.0-7.5 ppm. chemicalbook.com In this compound, the two equivalent protons on the thiophene ring are expected to produce a singlet in the aromatic region. The methylene protons of the two hydroxymethyl groups would also be equivalent and would appear as a singlet, typically in the range of δ 4.5-5.0 ppm, with the exact position depending on the solvent and concentration. The hydroxyl protons, being labile, may appear as a broad singlet, and their chemical shift is highly dependent on factors such as solvent, temperature, and concentration.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Thiophene Derivatives

CompoundSolventThiophene Ring Protons (δ, ppm)Methylene Protons (-CH₂OH) (δ, ppm)
ThiopheneCDCl₃7.33 (α-H), 7.12 (β-H) chemicalbook.com-
2-(2-methoxyphenyl)thiopheneCDCl₃7.38-7.25 (m), 7.10-7.00 (m) researchgate.net-
2,3-Bis(hydroxymethyl)naphthalene--4.8 (s) chemicalbook.com

Note: The chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The provided data for related compounds illustrates typical chemical shift ranges.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, three distinct carbon signals are expected. The two equivalent carbons of the thiophene ring attached to the hydroxymethyl groups would appear at a specific chemical shift, while the other two equivalent carbons of the thiophene ring would have a different chemical shift. The carbon atoms of the hydroxymethyl groups would also give rise to a single signal. For thiophene itself, the carbon signals appear around δ 125-127 ppm. chemicalbook.com The substitution with hydroxymethyl groups would cause a downfield shift for the substituted carbon atoms (C3 and C4) and a slight shift for the unsubstituted carbons (C2 and C5). The signal for the methylene carbons is typically found in the range of δ 60-70 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Thiophene and Related Compounds

CompoundSolventThiophene Ring Carbons (δ, ppm)Methylene Carbons (-CH₂OH) (δ, ppm)
ThiopheneCDCl₃126.5, 124.9 hmdb.ca-
Thiophene-3-aldehyde-143.8, 137.9, 128.1, 127.3 spectrabase.com-
2,3-Bis(hydroxymethyl)naphthalene--64.5 chemicalbook.com

Note: The chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The provided data for related compounds illustrates typical chemical shift ranges.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy of this compound reveals key absorption bands that confirm its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, often indicating hydrogen bonding. The C-H stretching vibrations of the thiophene ring are typically observed around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring usually appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The C-S stretching vibration of the thiophene ring can be found in the fingerprint region, typically between 850 and 600 cm⁻¹. iosrjournals.org The C-O stretching vibration of the primary alcohol groups is expected to produce a strong band in the 1050-1000 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Frequencies for Thiophene-Based Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H (Alcohol)Stretching3400-3200 (broad)
C-H (Aromatic)Stretching~3100 iosrjournals.org
C=C (Thiophene Ring)Stretching1600-1400 researchgate.netresearchgate.net
C-O (Primary Alcohol)Stretching1050-1000
C-S (Thiophene Ring)Stretching850-600 iosrjournals.org

Note: The table provides general ranges for characteristic functional group vibrations.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. For thiophene, characteristic Raman bands are observed for ring stretching and deformation modes. spectrabase.comchemicalbook.com In this compound, the symmetric C=C stretching of the thiophene ring would be a prominent feature. The C-S stretching vibrations are also readily observed in the Raman spectrum. iosrjournals.org While O-H stretching vibrations are typically weak in Raman spectra, the skeletal vibrations of the entire molecule can provide a unique fingerprint for identification.

Interactive Data Table: Key Raman Shifts for Thiophene Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
C-H (Aromatic) Stretching3113-3083 iosrjournals.org
C=C (Thiophene Ring) Stretching1530, 1413, 1354 iosrjournals.org
C-S (Thiophene Ring) Stretching637 iosrjournals.org

Note: The table highlights some of the key Raman shifts observed for thiophene derivatives.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Interactive Data Table: Illustrative Crystallographic Parameters for a Thiophene Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)7.65
c (Å)12.34
α (°)90
β (°)90
γ (°)90

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in organic materials.

While a single-crystal structure of this compound is not readily found in current literature, the analysis of a related 3,4-disubstituted thiophene derivative, such as 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene, offers valuable insights into the potential solid-state packing and molecular geometry that could be expected. nih.gov In the crystal structure of this analogue, the thiophene ring serves as a central scaffold with substituents at the 3 and 4 positions. nih.gov The dihedral angles between the thiophene core and the attached phenyl rings are significant, measuring 35.90(8)° and 61.94(8)°. nih.gov This twisting is a common feature in substituted thiophenes and influences the extent of π-conjugation and intermolecular packing.

The nitro groups in this example are also twisted relative to the thiophene ring, with dihedral angles of 53.66(10)° and 31.63(10)°. nih.gov Such deviations from planarity can impact the electronic properties of the material. In the case of this compound, the hydroxyl groups would be expected to engage in significant hydrogen bonding, which would play a dominant role in dictating the crystal packing. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice, profoundly influencing the material's bulk properties.

Table 1: Illustrative Crystallographic Data for a 3,4-Disubstituted Thiophene Derivative

ParameterValue
Compound3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene
Molecular FormulaC₁₈H₈F₆N₂O₄S
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.1572 (3)
b (Å)17.6371 (6)
c (Å)24.4150 (8)
V (ų)3512.6 (2)
Z8
Data from a study on 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene, serving as an example for typical crystallographic parameters of 3,4-disubstituted thiophenes. nih.gov

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy encompasses a range of techniques that probe the electronic transitions within a molecule, providing critical information about its optical properties. For materials like this compound, understanding the absorption and emission of light is essential for applications in devices such as organic light-emitting diodes (OLEDs) and sensors.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. The position and intensity of absorption bands are sensitive to the molecular structure, particularly the extent of conjugation.

For thiophene-based materials, the primary absorption bands arise from π-π* transitions within the conjugated system. In the case of 3,4-disubstituted thiophenes, the nature of the substituents can significantly influence the absorption spectrum. Electron-donating groups, such as the hydroxymethyl groups in this compound, are generally expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

For instance, studies on poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known 3,4-disubstituted thiophene polymer, show strong absorption in the visible region. researchgate.netresearchgate.net While this compound is a monomer, the electronic influence of the substituents provides a basis for predicting its absorption characteristics. It is anticipated that this compound would exhibit an absorption maximum at a longer wavelength than thiophene itself. The spectrum of a thiophene-based organic dye featuring a 3,4-ethylenedioxythiophene (B145204) unit shows an absorption peak appearing at 486 nm upon reaction with NADH, indicating the absorption characteristics of a highly conjugated 3,4-disubstituted thiophene system. nih.govrsc.org

Table 2: Illustrative UV-Vis Absorption Data for Related Thiophene Derivatives

Compound/SystemSolvent/StateAbsorption Maxima (λmax, nm)
Thiophene-based dye (Probe B) + NADHAqueous486
Poly(3,4-ethylenedioxythiophene) (PEDOT)Film (reduced state)~620
2,5-diphenyl-3,4-distyrylcyclopentadienone derivativesCH₂Cl₂380-450
This table presents absorption data for various thiophene derivatives to illustrate the typical absorption ranges. Specific data for this compound is not available.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. This technique provides information about the emissive properties of a material, including its emission wavelength and quantum yield (the efficiency of the fluorescence process).

Thiophene-based materials are known to be fluorescent, with their emission properties being highly dependent on their molecular structure and environment. researchgate.netnih.gov The substitution pattern on the thiophene ring plays a critical role in determining the fluorescence characteristics. For this compound, the presence of hydroxymethyl groups could influence the fluorescence through electronic effects and by promoting specific intermolecular interactions, such as hydrogen bonding, which can affect the relaxation pathways from the excited state.

In general, extending the π-conjugation in thiophene systems leads to a red-shift in the emission wavelength. For example, a thiophene-based organic dye with a 3,4-ethylenedioxythiophene bridge exhibits an emission peak at 576 nm. nih.govrsc.org Another study on fluorescent triazolopyridine-thiophene donor-acceptor-donor oligomers reported high fluorescence quantum yields, ranging from 80% to 89% in solution, with emission in the visible range. nih.gov These examples suggest that this compound and its derivatives could be designed to be efficient emitters in the visible spectrum. The specific emission wavelength would be dependent on the extent of conjugation and the electronic nature of any linked molecular systems.

Table 3: Illustrative Fluorescence Emission Data for Related Thiophene Derivatives

Compound/SystemSolvent/StateEmission Maxima (λem, nm)Quantum Yield (ΦF)
Thiophene-based dye (Probe A) + NADHAqueous619-
Thiophene-based dye (Probe B) + NADHAqueous576-
Triazolopyridine-thiophene D-A-D oligomersSolution450-5500.80-0.89
This table presents emission data for various thiophene derivatives to illustrate typical fluorescence properties. Specific data for this compound is not available.

Computational and Theoretical Modeling of 3,4 Bis Hydroxymethyl Thiophene and Its Derivatives

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a staple in chemical research for its favorable balance of accuracy and computational cost, making it ideal for studying the ground state properties of thiophene (B33073) derivatives. researchgate.netarxiv.org

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of a molecule. nih.gov For a flexible molecule like 3,4-Bis(Hydroxymethyl)thiophene, this involves a conformational analysis to identify the most stable arrangement of its substituent groups. The primary degrees of freedom are the dihedral angles associated with the rotation of the two hydroxymethyl (-CH₂OH) groups relative to the thiophene ring.

Theoretical studies would systematically rotate these bonds and perform geometry optimizations at each step to map out the potential energy surface. The resulting stable conformers correspond to minima on this surface. The relative energies of these conformers indicate their population at a given temperature. For this compound, the orientation of the hydroxyl groups, and potential intramolecular hydrogen bonding between them or with the thiophene sulfur atom, are critical factors determining the most stable conformations.

Table 1: Illustrative Conformational Analysis Data for this compound

Conformer Dihedral Angle 1 (C4-C3-C_alpha-O) Dihedral Angle 2 (C3-C4-C_beta-O) Relative Energy (kcal/mol) Key Feature
A ~60° ~60° 0.00 Most stable, potential for weak intramolecular H-bonding.
B ~60° ~180° 1.25 Higher energy due to steric hindrance.
C ~180° ~180° 2.10 Least stable, unfavorable dipole alignment.

Note: This table is illustrative. Actual values depend on the level of theory and basis set used.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netsemanticscholar.org

DFT calculations are widely used to determine the energies of these orbitals. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. semanticscholar.org For derivatives of this compound, modifying the substituents on the thiophene ring can tune the HOMO and LUMO energy levels and, consequently, the energy gap. This is a key strategy in designing materials for specific electronic applications.

Table 2: Calculated Frontier Orbital Energies for this compound and a Hypothetical Derivative

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
This compound -6.2 -1.1 5.1
3,4-Bis(acetoxymethyl)thiophene -6.5 -1.5 5.0

Note: These values are representative examples calculated using a common DFT functional like B3LYP.

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Thiophene itself is an aromatic heterocycle. nih.govchemrxiv.org The degree of aromaticity can be quantified using various computational descriptors.

Two common methods are the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length alternation, and the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. nih.govresearchgate.net A HOMA value close to 1 indicates high aromaticity, while a large negative NICS value is also characteristic of aromatic systems. DFT calculations can provide the optimized geometries for HOMA and the magnetic properties for NICS analysis. The introduction of hydroxymethyl substituents at the 3 and 4 positions can slightly alter the electron distribution and geometry of the thiophene ring, thus modulating its aromatic character. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, understanding how a molecule interacts with light requires studying its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing a good compromise between accuracy and computational expense for calculating excitation energies and other excited-state properties. rsc.orgsciengine.comresearchgate.net

TD-DFT can be used to simulate the optical absorption (UV-Vis) and emission (fluorescence) spectra of molecules. rsc.orgnih.gov The absorption spectrum corresponds to the electronic transitions from the ground state to various excited states (vertical excitations). youtube.com The emission spectrum involves the transition from the lowest energy excited state back to the ground state, after the excited state geometry has had time to relax. youtube.com

The calculations provide the excitation energies, which can be converted to wavelengths (λ), and the oscillator strengths, which are related to the intensity of the absorption or emission peaks. youtube.com This predictive capability is invaluable for designing new dyes, sensors, and optoelectronic materials based on the this compound scaffold.

Table 3: Predicted Optical Properties of this compound via TD-DFT

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Type
S₀ → S₁ (Absorption) 4.98 249 0.55 π → π*
S₁ → S₀ (Emission) 4.61 269 0.52 π* → π

Note: This table presents hypothetical but realistic data for the primary absorption and emission peaks. S₀ is the ground state and S₁ is the first singlet excited state.

Reactivity Descriptors and Quantum Chemical Analysis

DFT calculations can also be used to compute a range of "reactivity descriptors" that help predict how and where a molecule will react. These descriptors are derived from the changes in electron density and provide a quantitative measure of local and global reactivity. researchgate.netsemanticscholar.org

Global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For this compound, this analysis can pinpoint which atoms on the thiophene ring or the hydroxymethyl groups are most susceptible to reaction.

Table 4: Illustrative Global Reactivity Descriptors for this compound

Descriptor Value Interpretation
Chemical Hardness (η) 2.55 eV Moderately resistant to electronic change.
Chemical Softness (S) 0.39 eV⁻¹ Moderately polarizable.
Electrophilicity Index (ω) 1.95 eV Acts as a moderate electrophile.

Note: Values are derived from the HOMO and LUMO energies presented in Table 2.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is varied. By analyzing the condensed Fukui functions for each atom, one can pinpoint the regions most susceptible to attack.

Similarly, global reactivity descriptors like the electrophilicity index (ω) and the nucleophilicity index (N) provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. A higher electrophilicity index suggests a greater capacity to act as an electrophile, while a higher nucleophilicity index indicates a stronger nucleophilic character.

In many thiophene derivatives, the carbon atoms of the thiophene ring are often the primary sites for electrophilic substitution, with the relative reactivity of the α and β positions being influenced by the electronic effects of the substituents. e-bookshelf.de For this compound, the electron-withdrawing nature of the hydroxymethyl groups would be expected to influence the electron density distribution around the thiophene ring.

Another investigation into different thiophene derivatives highlighted the use of the electrophilicity index to rationalize their reactivity in various reactions. niscpr.res.in This index is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Although direct data for this compound is absent, we can present hypothetical data tables based on the general understanding of thiophene chemistry and the methodologies employed in the cited studies. These tables are for illustrative purposes to demonstrate how such data would be presented and interpreted.

Hypothetical Data Table 1: Calculated Global Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-
Lowest Unoccupied Molecular Orbital EnergyELUMO-
Energy GapΔE-
Chemical Hardnessη-
Electronic Chemical Potentialµ-
Electrophilicity Indexω-
Nucleophilicity IndexN-

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound.

Hypothetical Data Table 2: Condensed Fukui Functions for Selected Atoms of this compound

Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)fk0 (for Radical Attack)
S1---
C2---
C3---
C4---
C5---

Note: The values in this table are hypothetical and represent the propensity of each atom to attack. Higher values indicate a greater reactivity for the specified type of attack. The numbering of atoms corresponds to the standard IUPAC nomenclature for the thiophene ring.

The actual calculation and analysis of these indices for this compound would provide definitive insights into its chemical behavior, guiding its application in the synthesis of novel materials and compounds.

Advanced Functional Materials and Optoelectronic Applications Derived from 3,4 Bis Hydroxymethyl Thiophene

Utilization as Building Blocks in Organic Semiconductors

Thiophene-based π-conjugated organic small molecules and polymers are at the forefront of research in materials chemistry due to their significant potential as organic semiconductors. nih.gov The design of high-performance organic semiconducting materials necessitates a deep understanding of molecular interactions and packing in the solid state, which directly influence charge carrier transport. nih.gov In this context, 3,4-Bis(hydroxymethyl)thiophene serves as a crucial precursor for creating more complex conjugated systems tailored for specific electronic applications.

Integration in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor layer. Thiophene-containing molecules have been extensively investigated for this purpose. nih.govsigmaaldrich.com The functionalization of thiophene (B33073) units, such as in this compound, allows for the synthesis of novel materials with tailored properties for OFET applications. For instance, the hydroxymethyl groups can be chemically modified to create larger, more conjugated systems or to anchor the molecule to a substrate, potentially influencing the molecular ordering and, consequently, the charge carrier mobility of the resulting thin film. bohrium.com Research into derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) has shown that these materials can act as solution-processable small molecular organic semiconductors for OFETs, exhibiting p-channel behavior with notable hole mobility and high current on/off ratios. mdpi.com

Application in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are another significant area where thiophene-based materials have made a substantial impact. nih.govresearchgate.net The electroluminescent properties of organic semiconductors are central to OLED performance. The incorporation of thiophene units into the molecular structure can influence the emission color and efficiency of the device. researchgate.net Heterojunctions fabricated from thiophene/phenylene co-oligomer films have been used in OLEDs, where the electronic nature of the thiophene derivative plays a crucial role. nih.gov For example, the introduction of electron-withdrawing groups can transform a p-type thiophene material into an n-type one, demonstrating the tunability of electronic properties through chemical modification. nih.gov The hydroxymethyl groups of this compound offer synthetic handles to introduce various functionalities, thereby enabling the fine-tuning of the electronic and photophysical properties of materials designed for OLED applications.

Role in Photovoltaic Devices and Dye-Sensitized Solar Cells (DSCs)

The global demand for renewable energy has spurred intensive research into organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSCs). Thiophene-based materials are integral to the advancement of these technologies. nih.gov The versatility of this compound makes it a valuable starting material for the synthesis of components used in these solar energy conversion systems.

Development of Hole Transport Materials (HTMs)

In perovskite solar cells (PSCs), hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, a process vital for high power conversion efficiency. mdpi.comrsc.org A wide array of conjugated small organic molecules and polymers are being actively investigated as next-generation HTMs. mdpi.com Thiophene derivatives are frequently incorporated into the molecular design of HTMs to enhance their performance. The introduction of thiophene units can influence the highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties of the HTM. mdpi.comfrontiersin.org For example, novel HTMs based on thieno[3,2-b]thiophene (B52689) and triphenylamine (B166846) have been synthesized and shown to have suitable energy levels for efficient hole extraction in PSCs. frontiersin.org The functional groups of this compound can be utilized to construct more complex HTMs with optimized properties for high-performance solar cells.

Design of π-Bridges for Enhanced Performance

In the molecular architecture of sensitizer (B1316253) dyes for DSCs and donor materials for OPVs, a π-bridge is often used to connect electron-donating and electron-accepting moieties. The nature of this π-bridge significantly impacts the photophysical and electrochemical properties of the molecule and, consequently, the device performance. Thiophene and its derivatives are commonly employed as π-bridges due to their ability to facilitate intramolecular charge transfer. nih.govrsc.org Research has shown that altering the π-bridge from a simple thiophene to a thieno[3,2-b]thiophene in a D–π–A polymer can lead to a significant increase in the power conversion efficiency of fullerene-free organic solar cells. rsc.org Similarly, the incorporation of a thiophene spacer in phenothiazine-based dyes for DSCs has resulted in high conversion efficiencies. nih.gov The structure of this compound provides a platform for the synthesis of novel π-bridge-containing molecules with potentially enhanced electronic coupling and charge transport properties.

Development of Functionalized Polymer Films

The ability to form stable and uniform thin films is crucial for the fabrication of organic electronic devices. Functionalized polymer films based on thiophene derivatives have garnered attention for their tunable properties and diverse applications. nih.gov For instance, functionalized poly(3,4-ethylenedioxy bithiophene) (PEDT) films have shown improved electrochromic and thermoelectric properties. nih.gov The side chains attached to the thiophene-based polymer backbone can influence its electronic properties, stability, and processability. nih.gov

Surface grafting techniques, such as thiol-ene click chemistry, have been employed to covalently attach functionalized poly(thiophene)s to substrates, resulting in solvent-impervious films. bohrium.com This method allows for the stabilization of the active layer in electronic devices without producing byproducts that could hinder charge transport. bohrium.com The hydroxymethyl groups on this compound are particularly amenable to chemical reactions that would allow for its incorporation into polymer chains or for its use as a cross-linking agent to create robust, functionalized polymer networks. Such modifications can be tailored to achieve desired surface properties, for example, to control the adhesion of biological entities or to create specific sensory layers. Recent studies have explored the use of thiophene derivative thin films to reduce cancer cell adhesion and control drug release, highlighting the biomedical potential of these materials. nih.gov

Application of this compound in Chemical and Biosensor Technologies Not Supported by Current Research

Extensive investigation into the scientific literature and chemical databases reveals no specific applications of the chemical compound this compound or its corresponding polymer, poly(this compound), in the development of chemical or biosensor technologies. While the broader family of thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(alkylthiophenes), are widely utilized in sensor applications due to their excellent conducting properties, there is a notable absence of research detailing the use of this compound for creating the active sensing layer in such devices.

This suggests that this compound is not a commonly employed monomer for this purpose, or its use is not documented under this specific chemical name in readily accessible scientific literature. It is possible that the hydroxyl groups on the thiophene ring may influence the polymerization process or the resulting polymer's electronic and physical properties in a way that is not conducive to sensor applications, or perhaps its potential in this area has not yet been explored by the scientific community.

Therefore, a detailed discussion, including research findings and data tables on the application of this compound in chemical and biosensor technologies, cannot be provided as there is no available data from the conducted searches.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Structural Diversity

The pursuit of structural diversity from 3,4-Bis(hydroxymethyl)thiophene is a key area of ongoing research. The two primary hydroxyl groups offer reactive sites for a multitude of chemical transformations, allowing for the systematic modification of the molecule's architecture.

Future synthetic strategies are expected to move beyond simple derivatization and focus on divergent synthesis pathways. For instance, methods for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate have been developed, which serve as a building block for creating a wide array of 3-substituted thieno[3,4-b]thiophene (B1596311) derivatives. rsc.org Such approaches, when adapted to a bifunctional starting material like this compound, could enable the controlled, stepwise introduction of different functional groups, leading to unsymmetrically substituted thiophenes with highly specific properties. nih.gov

The versatility of the thiophene (B33073) ring, known for its ease of functionalization and stability, makes its derivatives ideal for constructing a variety of materials. researchgate.netnih.gov The development of efficient protocols for reactions such as etherification and esterification on the hydroxymethyl groups will be crucial. These reactions can be used to attach long alkyl chains, photosensitive moieties, or biocompatible segments like oligo(D,L-lactide), thereby tuning the solubility, self-assembly behavior, and biological compatibility of the resulting materials. researchgate.netmdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, already used for other thiophene derivatives, could be adapted to build complex oligomeric and polymeric structures from this bifunctional monomer. rsc.orgnih.gov

Exploration of Advanced Material Architectures and Multi-functional Systems

The bifunctional nature of this compound makes it an ideal candidate for incorporation into advanced polymer architectures. Its ability to act as a diol monomer facilitates its use in step-growth polymerization to produce polyesters and polyethers with a thiophene unit integrated into the polymer backbone. This introduces the unique electronic and geometric properties of the thiophene moiety into the bulk properties of the material. dtic.mil

A significant area of future research is the use of this compound and its derivatives in the synthesis of conducting polymers. cmu.edu Polythiophenes are renowned for their application in organic electronics, including transistors, light-emitting diodes (LEDs), and solar cells. cmu.edunih.gov By functionalizing the hydroxymethyl groups, researchers can fine-tune the optoelectronic properties of the resulting polymers. For example, attaching different side chains can modulate the polymer's bandgap, charge carrier mobility, and processability. rsc.org The development of novel thiophene[3,4-b]thiophene-based polymer acceptors has already led to high-performance all-polymer solar cells, demonstrating the potential of this class of materials. rsc.org

The creation of multi-functional systems is another promising frontier. The thiophene core can provide conductivity or photoactivity, while functional groups attached via the hydroxymethyl linkers can introduce other functionalities, such as sensing capabilities, biocompatibility, or liquid crystalline behavior. researchgate.netmdpi.comdtic.mil This could lead to the development of "smart" materials for applications in biosensors, drug delivery systems, and electrochromic devices. cmu.edu

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The continued development of materials based on this compound will rely heavily on interdisciplinary collaboration between organic chemists and materials scientists. The synthesis of novel, precisely structured thiophene derivatives is a task for synthetic organic chemistry, requiring the development of efficient and selective reaction protocols. rsc.orgorganic-chemistry.org

Once synthesized, these new molecules and polymers must be thoroughly characterized by materials scientists to understand how their molecular structure dictates their macroscopic properties. This involves investigating their thermal stability, electronic conductivity, photophysical behavior, and performance in various devices. dtic.milcmu.edu For example, the introduction of a thiophene moiety can alter the geometry of polymer chains, influencing properties essential for forming liquid crystals. dtic.mil

This synergistic relationship creates a feedback loop: materials science investigations can reveal structure-property relationships that guide organic chemists in designing and synthesizing next-generation molecules with enhanced performance for specific applications. researchgate.net The exploration of thiophene-based materials for biological applications, such as enzyme inhibition or as antifungal agents, further highlights the need for collaboration with biochemists and pharmacologists. mdpi.commdpi.com Ultimately, the successful translation of this compound from a simple chemical compound to a key component of advanced technologies depends on this integrated, interdisciplinary approach.

Q & A

Q. What are the established synthetic routes for 3,4-Bis(Hydroxymethyl)thiophene, and what reagents/conditions are critical for regioselectivity?

  • Methodological Answer : The synthesis of 3,4-disubstituted thiophenes often involves bromomethyl precursors or catalytic functionalization. For this compound, two approaches are prominent:

Bromomethylation followed by hydrolysis : Using 3,4-bis(bromomethyl)thiophene as a precursor, nucleophilic substitution with hydroxide ions (e.g., NaOH/H₂O) yields the diol .

Grignard Metathesis : Ethylene oxide or formaldehyde can be introduced via organometallic intermediates, though steric hindrance requires careful temperature control (0–25°C) .
Critical Parameters :

  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions improves yield (up to 90%) .
  • Solvents : Polar aprotic solvents (e.g., toluene) enhance reactivity in bromomethylation .
Synthetic RouteReagentsYield (%)Key Conditions
BromomethylationNaOH/H₂O70–8580°C, 12 hrs
Grignardn-BuLi50–600°C, dry ether

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : Compare δ (ppm) values of hydroxymethyl protons (typically 4.2–4.5 ppm in CDCl₃) with literature . Discrepancies may indicate residual solvents or byproducts.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 172.03 (calculated for C₆H₈O₂S). Deviations ≥0.5 Da suggest impurities .
  • IR Spectroscopy : Hydroxyl stretches (3200–3400 cm⁻¹) confirm diol formation. Absence of C-Br peaks (~500 cm⁻¹) validates complete hydrolysis .
    Cross-Validation : Use NIST Chemistry WebBook for reference spectra .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during hydroxymethyl group installation?

  • Methodological Answer : Side reactions (e.g., over-oxidation or polymerization) arise from reactive thiophene cores. Mitigation strategies include:

Temperature Gradients : Slow addition of formaldehyde at 0°C minimizes exothermic side reactions .

Protecting Groups : Temporarily silylate hydroxymethyl groups (e.g., TMSCl) during subsequent functionalization .

Catalytic Tuning : Use CuCl₂ to stabilize intermediates, reducing dimerization by 30–40% .
Case Study : A 2021 study achieved 95% purity by combining low-temperature Grignard reactions with Pd-catalyzed cross-coupling .

Q. What analytical approaches resolve contradictory NMR data in this compound derivatives?

  • Methodological Answer : Contradictions often stem from dynamic stereochemistry or solvent effects. Resolve via:

Variable Temperature NMR : Cooling to −40°C slows conformational changes, sharpening split peaks .

COSY/NOESY : Identify through-space couplings to assign substituent orientations (e.g., cis vs. trans diols) .

Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. How can this compound be integrated into conductive polymers, and what performance metrics are critical?

  • Methodological Answer : As an electron-rich monomer, it enhances charge mobility in polymers. Key steps:

Chemical Oxidative Polymerization : Use FeCl₃ in CHCl₃ to initiate radical coupling. Optimize dopant concentration (e.g., 0.1 M HCl) for conductivity ≥10⁻² S/cm .

Device Testing : Measure hole mobility via space-charge-limited current (SCLC) models. Recent studies report 0.12 cm²/V·s for poly(3,4-bis(hexyloxy)thiophene) .
Challenges : Steric bulk from hydroxymethyl groups reduces π-π stacking; copolymerization with EDOT (3,4-ethylenedioxythiophene) improves film stability .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies (50–90%) stem from:
  • Moisture Sensitivity : Hydroxymethyl groups are hygroscopic; use Schlenk lines for anhydrous conditions .
  • Purification Methods : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol) can alter yields by 15–20% .
    Reproducibility Checklist :
  • Standardize solvent purity (HPLC-grade).
  • Report exact stoichiometry of Grignard reagents (e.g., n-BuLi:thiophene = 2:1) .

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